1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydrothiophene ring with a sulfone group and a phenylpiperazine moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Phenylpiperazine: The final step involves coupling the sulfone-containing tetrahydrothiophene with phenylpiperazine, which can be done using various coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine undergoes several types of chemical reactions:
Oxidation: Further oxidation can occur at the phenyl ring or the piperazine moiety.
Reduction: The sulfone group can be reduced back to sulfide under specific conditions.
Substitution: The phenyl ring and piperazine nitrogen can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted phenyl and piperazine derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating potassium channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: G protein-gated inwardly-rectifying potassium (GIRK) channels.
Pathways Involved: Modulation of potassium ion flow, which affects cellular excitability and signaling pathways.
Comparison with Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the dioxidotetrahydrothiophene moiety and are studied for their GIRK channel activation properties.
Other Sulfone-Containing Compounds: Various sulfone derivatives with different biological activities.
Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine is unique due to its specific combination of a sulfone group and a phenylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2S |
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Molecular Weight |
280.39 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18)11-6-14(12-19)16-9-7-15(8-10-16)13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
CFZMSCSORUFMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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